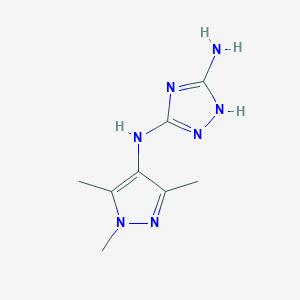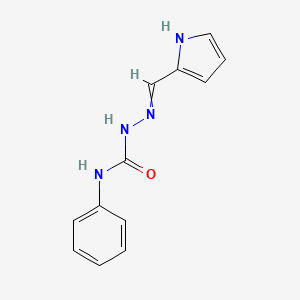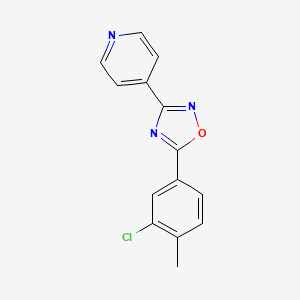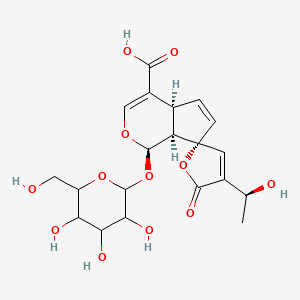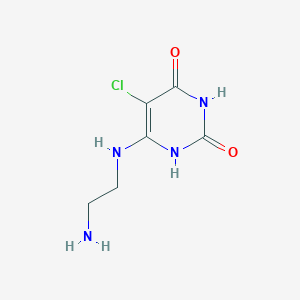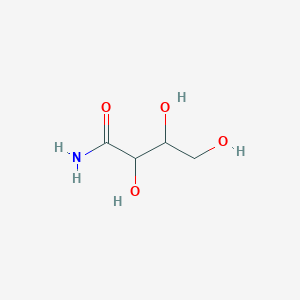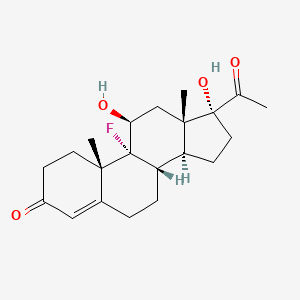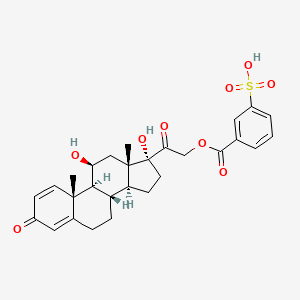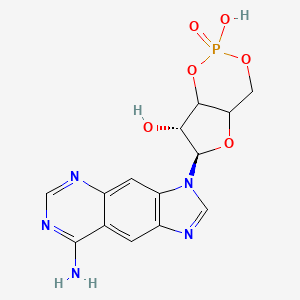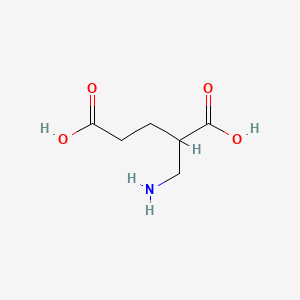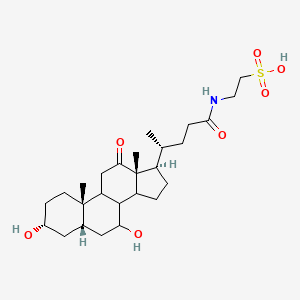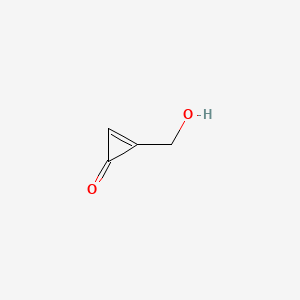
Penitricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penitricin is a natural product found in Talaromyces aculeatus with data available.
Wissenschaftliche Forschungsanwendungen
Ion Transport Inhibition
Penitricin plays a significant role in ion transport inhibition, particularly in the context of pendrin (SLC26A4) activity. Pendrin, known for its involvement in blood pressure control and airway function, is influenced by compounds like penitricin. Studies have shown that specific non-steroidal anti-inflammatory drugs can directly inhibit pendrin activity, making penitricin a crucial element in the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).
Biocatalysis in Antibiotic Production
Penitricin is also significant in the production of β-lactam antibiotics like penicillins and cephalosporins, which are widely used for treating various bacterial infections. The biocatalytic process, which involves penicillin G acylase (PGA), is critical for synthesizing these antibiotics. Recent advances have focused on enhancing PGA production and activity, highlighting the importance of penitricin in developing vital therapeutic treatments (Cobos-Puc et al., 2019).
Hematopoietic Cancer Research
Penitricin is associated with research into hematopoietic cancers. Studies have identified a strong link between exposure to substances like penitricin and the occurrence of hematopoietic cancers, emphasizing its role in understanding and potentially treating these conditions (Cooper & Jones, 2008).
Eigenschaften
CAS-Nummer |
92279-91-9 |
|---|---|
Produktname |
Penitricin |
Molekularformel |
C4H4O2 |
Molekulargewicht |
84.07 g/mol |
IUPAC-Name |
2-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2 |
InChI-Schlüssel |
YZURNKPBQUTNBC-UHFFFAOYSA-N |
SMILES |
C1=C(C1=O)CO |
Kanonische SMILES |
C1=C(C1=O)CO |
Andere CAS-Nummern |
92279-91-9 |
Synonyme |
penitricin penitricin A Ro 09-0804 Ro-09-0804 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



